molecular formula C17H14O3 B12671484 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one CAS No. 69574-09-0

3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one

Katalognummer: B12671484
CAS-Nummer: 69574-09-0
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: ANSOBNWAUKQYFV-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring fused with a benzylidene group substituted with hydroxy and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one typically involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-benzofuran-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzylidene group can be reduced to form a saturated benzyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one.

    Reduction: Formation of 3-(4-hydroxy-3,5-dimethylbenzyl)-2-benzofuran-1(3H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzaldehyde
  • 2-Benzofuran-1(3H)-one
  • 3,5-Dimethyl-4-hydroxybenzonitrile

Uniqueness

3-(4-Hydroxy-3,5-dimethylbenzylidene)-2-benzofuran-1(3H)-one is unique due to the presence of both the benzofuran ring and the benzylidene group with hydroxy and dimethyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

69574-09-0

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

(3Z)-3-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C17H14O3/c1-10-7-12(8-11(2)16(10)18)9-15-13-5-3-4-6-14(13)17(19)20-15/h3-9,18H,1-2H3/b15-9-

InChI-Schlüssel

ANSOBNWAUKQYFV-DHDCSXOGSA-N

Isomerische SMILES

CC1=CC(=CC(=C1O)C)/C=C\2/C3=CC=CC=C3C(=O)O2

Kanonische SMILES

CC1=CC(=CC(=C1O)C)C=C2C3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.